Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and phenoxy groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of Methyl 3-amino-2-thiophenecarboxylate with 4-[(2-thienylcarbonyl)amino]phenol under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophenecarboxylate: A precursor in the synthesis of the target compound.
4-[(2-thienylcarbonyl)amino]phenol: Another precursor used in the synthesis.
Uniqueness
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is unique due to the combination of thiophene and phenoxy groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 3-[4-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-21-17(20)15-13(8-10-24-15)22-12-6-4-11(5-7-12)18-16(19)14-3-2-9-23-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLNNMKWQHRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.